Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1306606-67-6
VCID: VC2826432
InChI: InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
SMILES: COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
Molecular Formula: C6H4BrClO4S2
Molecular Weight: 319.6 g/mol

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

CAS No.: 1306606-67-6

Cat. No.: VC2826432

Molecular Formula: C6H4BrClO4S2

Molecular Weight: 319.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate - 1306606-67-6

Specification

CAS No. 1306606-67-6
Molecular Formula C6H4BrClO4S2
Molecular Weight 319.6 g/mol
IUPAC Name methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate
Standard InChI InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
Standard InChI Key IRAYQSPTRMDCHJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
Canonical SMILES COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br

Introduction

Physical and Chemical Properties

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate is a complex organosulfur compound with a molecular formula of C6H4BrClO4S2 and a molecular weight of 319.58 g/mol. Its structure consists of a thiophene ring substituted with a bromine atom at position 4, a chlorosulfonyl group at position 5, and a methyl carboxylate group at position 2.

Structural Identifiers

The compound's structural information is comprehensively documented in various chemical databases, providing multiple ways to identify and characterize it:

Identifier TypeValue
CAS Number1306606-67-6
IUPAC Namemethyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate
InChIInChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3
InChIKeyIRAYQSPTRMDCHJ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br
PubChem CID54593564

Table 1: Key structural identifiers for Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate

Predicted Physical Properties

The compound's physical properties, including its collision cross section (CCS) with various adducts, have been predicted using computational methods:

Adductm/zPredicted CCS (Ų)
[M+H]+318.84958141.5
[M+Na]+340.83152142.8
[M+NH4]+335.87612145.6
[M+K]+356.80546143.6
[M-H]-316.83502139.7
[M+Na-2H]-338.81697142.3
[M]+317.84175140.9
[M]-317.84285140.9

Table 2: Predicted collision cross section values for different adducts of the compound

Synthesis Methods

The synthesis of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate typically involves multi-step organic synthesis techniques that require careful control of reaction conditions. The common synthetic pathway includes several key steps:

General Synthetic Route

  • Bromination: Introduction of the bromine atom at position 4 of the thiophene ring using brominating agents such as bromine or N-bromosuccinimide in the presence of appropriate catalysts.

  • Chlorosulfonation: Treatment of the brominated thiophene with chlorosulfonic acid to introduce the chlorosulfonyl group at position 5. This step requires careful temperature control and anhydrous conditions.

  • Esterification: Formation of the methyl ester group through reaction with methanol, typically under acidic conditions or using coupling reagents.

The synthesis generally requires precise control of reaction parameters including:

  • Temperature regulation

  • Selection of appropriate solvents

  • Careful control of reaction times

  • Purification techniques to ensure high product purity

Chemical Reactivity

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate exhibits diverse chemical reactivity patterns due to its multiple functional groups, each offering distinct reaction possibilities.

Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions, particularly at the bromine and chlorosulfonyl positions. The bromine atom can be replaced by various nucleophiles, making it valuable for further functionalization.

Sulfonyl Chemistry

The chlorosulfonyl group is highly reactive toward nucleophiles, allowing for the creation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives through reactions with amines, alcohols, and other nucleophiles.

Ester Transformations

The methyl ester group can undergo hydrolysis, transesterification, and reduction reactions, providing additional pathways for structural modifications.

Coupling Reactions

As observed with similar thiophene derivatives, the compound can participate in various coupling reactions, including Suzuki-Miyaura coupling and other metal-catalyzed cross-coupling processes, particularly through the reactive bromine position .

Applications in Research and Industry

Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate has found applications across multiple scientific and industrial domains, owing to its versatile reactivity profile.

Organic Synthesis Applications

The compound serves as a valuable building block in the synthesis of more complex molecular structures. Its multiple functional groups provide distinct handles for selective transformations, making it particularly useful in divergent synthetic strategies.

Medicinal Chemistry Applications

In pharmaceutical research, this compound and related thiophene derivatives have been explored as intermediates in the development of biologically active compounds. The thiophene scaffold is present in numerous drugs and drug candidates, and functionalized derivatives like Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate enable the creation of compound libraries for structure-activity relationship studies .

Similar substituted thiophene structures have been investigated for their potential to influence NF-κB activation, suggesting possible applications in developing anti-inflammatory or immunomodulatory agents .

Materials Science Applications

The compound's unique structure makes it potentially valuable in the development of functional materials, particularly:

  • Organic Semiconductors: Thiophene derivatives are widely used in organic electronics due to their electronic properties.

  • Light-Emitting Materials: Functionalized thiophenes can be incorporated into structures with photoluminescent properties.

  • Polymer Science: The reactive functional groups allow for incorporation into polymeric structures with tunable properties.

Analytical Characterization

Multiple analytical techniques are employed to characterize Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate and confirm its structure and purity.

Spectroscopic Methods

The compound can be characterized using various spectroscopic techniques including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the compound's structure, with the thiophene proton showing a characteristic signal.

  • Infrared Spectroscopy (IR): Identifies functional groups including the ester carbonyl, sulfonyl, and C-S bonds.

  • Mass Spectrometry: Confirms molecular weight and can provide fragmentation patterns useful for structural confirmation.

Comparative Analysis with Related Compounds

Comparison with Methyl 4-bromo-5-chlorothiophene-2-carboxylate

Methyl 4-bromo-5-chlorothiophene-2-carboxylate (CAS: 1047630-72-7) is a structurally similar compound that differs from our target molecule by having a chlorine atom instead of a chlorosulfonyl group at position 5 .

FeatureMethyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylateMethyl 4-bromo-5-chlorothiophene-2-carboxylate
Molecular FormulaC6H4BrClO4S2C6H4BrClO2S
Molecular Weight319.58 g/mol255.52 g/mol
Position 5 GroupChlorosulfonyl (-SO2Cl)Chlorine (-Cl)
ReactivityHigher due to reactive sulfonyl groupLower, limited to aromatic substitution patterns
ApplicationsMore versatile in synthesis, broader application scopeMore limited application profile

Table 3: Comparison of key features between the two related thiophene derivatives

Structure-Activity Relationships

Studies on similar thiophene derivatives indicate that structural modifications, particularly at positions 4 and 5 of the thiophene ring, can significantly impact their biological activity profiles. For instance, substitution patterns involving bromo and methyl groups on phenyl rings attached to thiophene cores have been shown to influence NF-κB activation in certain biological assays .

Current Research Trends and Future Perspectives

Research involving Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate continues to evolve, with several emerging areas of interest:

Expanding Chemical Space

Researchers are utilizing this compound as a scaffold to create diverse chemical libraries through selective modifications of its functional groups. The ability to selectively transform the bromo, chlorosulfonyl, and ester groups makes it valuable for accessing complex structures with potential biological activities.

Cross-Coupling Applications

Advanced cross-coupling methodologies are being applied to thiophene derivatives like Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate to create extended π-conjugated systems with applications in materials science. These approaches enable the construction of both small molecules and polymeric materials with tailored electronic properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator